molecular formula C25H32FN3O6S B13826766 Rosuvastatin Allyl Ester

Rosuvastatin Allyl Ester

Cat. No.: B13826766
M. Wt: 521.6 g/mol
InChI Key: VVWIFBRZEQPZRM-XICOBVEKSA-N
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Description

Rosuvastatin Allyl Ester is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels in the blood Statins work by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rosuvastatin Allyl Ester typically involves the esterification of Rosuvastatin with allyl alcohol. This reaction can be catalyzed by various agents, including acids and bases. One common method involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to promote the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin Allyl Ester undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted allyl derivatives.

Scientific Research Applications

Rosuvastatin Allyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular cholesterol metabolism.

    Medicine: Investigated for its potential as a cholesterol-lowering agent with improved pharmacokinetic properties.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

Rosuvastatin Allyl Ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, similar to Rosuvastatin. This inhibition leads to a decrease in the synthesis of cholesterol in the liver. The allyl ester modification may enhance the compound’s ability to penetrate cell membranes, potentially improving its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Atorvastatin Allyl Ester
  • Simvastatin Allyl Ester
  • Pravastatin Allyl Ester

Uniqueness

Rosuvastatin Allyl Ester is unique due to its high potency and selectivity for 3-hydroxy-3-methylglutaryl coenzyme A reductase. Compared to other statin derivatives, it may offer improved pharmacokinetic properties, such as better absorption and longer half-life, making it a promising candidate for further drug development.

Properties

Molecular Formula

C25H32FN3O6S

Molecular Weight

521.6 g/mol

IUPAC Name

prop-2-enyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H32FN3O6S/c1-6-13-35-22(32)15-20(31)14-19(30)11-12-21-23(16(2)3)27-25(29(4)36(5,33)34)28-24(21)17-7-9-18(26)10-8-17/h6-12,16,19-20,30-31H,1,13-15H2,2-5H3/b12-11+/t19-,20-/m1/s1

InChI Key

VVWIFBRZEQPZRM-XICOBVEKSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

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